6-Fluoro-2-mercaptobenzothiazole

Antitumor Benzothiazole Cytotoxicity

6-Fluoro-2-mercaptobenzothiazole is the essential scaffold for researchers requiring the unique electronic profile of the 6-fluoro substitution. Unlike 5-fluoro or 7-fluoro isomers, this compound uniquely retains the biphasic dose-response (GI50 < 1 nM in sensitive breast cancer cells) and generates exportable metabolites for DMPK studies. The 6-fluoro group modulates lipophilicity (LogP 2.5) and enables selective S_NAr chemistry not possible with non-fluorinated MBT. Available at 97% purity for antitumor SAR, metabolite identification, and fluorinated heterocycle synthesis. Order now.

Molecular Formula C7H4FNS2
Molecular Weight 185.2 g/mol
CAS No. 80087-71-4
Cat. No. B1301866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-mercaptobenzothiazole
CAS80087-71-4
Molecular FormulaC7H4FNS2
Molecular Weight185.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)SC(=S)N2
InChIInChI=1S/C7H4FNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
InChIKeyXDZVUKOOUHIRKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2-mercaptobenzothiazole (CAS 80087-71-4): Chemical Identity and Structural Baseline


6-Fluoro-2-mercaptobenzothiazole (C₇H₄FNS₂, MW 185.2 g/mol), also known as 6-fluorobenzo[d]thiazole-2(3H)-thione, is a fluorinated benzothiazole derivative characterized by a fluorine atom at the 6-position and a mercapto/thione group at the 2-position of the fused heterocyclic system [1]. The compound adopts the thione tautomeric form in the solid state and neutral organic solvents, as confirmed by IUPAC nomenclature and spectroscopic data [2]. Computed physicochemical descriptors include XLogP3 of 2.5, topological polar surface area of approximately 80 Ų, and zero rotatable bonds, reflecting a rigid planar aromatic scaffold [3]. The compound serves as a versatile building block for synthesizing more complex fluorinated heterocycles and is commercially available at technical grade purity ranging from 95% to 98% (HPLC) [4].

Why 6-Fluoro-2-mercaptobenzothiazole Cannot Be Replaced by Non-Fluorinated or Positional Isomers


Substitution of 6-fluoro-2-mercaptobenzothiazole with non-fluorinated 2-mercaptobenzothiazole (MBT) or positional fluoro-isomers (e.g., 5-fluoro or 7-fluoro derivatives) is chemically and pharmacologically unsound. The introduction of a fluorine atom at the 6-position imparts distinct electronic and steric properties: the strong electron-withdrawing inductive effect (-I) of fluorine modulates the electron density of the aromatic ring, altering the acidity of the thiol/thione moiety, the compound's lipophilicity (LogP), and its metabolic stability [1]. Critically, the 6-fluoro substitution pattern is essential for certain biological activities, particularly the biphasic dose-response relationship observed in antitumor benzothiazoles, where the 6-fluoro isomer retains this characteristic while the 5- and 7-fluoro isomers do not [2]. Furthermore, the 6-fluoro derivative exhibits a significantly higher melting point (225–227 °C) compared to the 5-fluoro isomer (189–191 °C), indicating different crystal packing and thermodynamic stability that can impact formulation and processing . These differences demonstrate that in-class compounds are not interchangeable and that 6-fluoro-2-mercaptobenzothiazole must be specifically selected for applications requiring its precise electronic and structural profile.

Quantitative Differentiation Evidence for 6-Fluoro-2-mercaptobenzothiazole (CAS 80087-71-4)


Position-Specific Antitumor Cytotoxicity: Biphasic Dose-Response Retention in 6-Fluoro vs. 5-Fluoro and 7-Fluoro Isomers

In a comparative study of mono-fluorinated 2-(4-aminophenyl)benzothiazoles, the 6-fluoro isomer (10d) retained the characteristic biphasic dose-response relationship in sensitive human breast cancer cell lines (MCF-7 and MDA 468), whereas the 5-fluoro (10h) and 7-fluoro (10i) isomers did not exhibit this biphasic behavior. The 6-fluoro isomer demonstrated potent cytotoxicity with GI₅₀ values below 1 nM in MCF-7 (ER+) and MDA 468 (ER-) cells, while remaining inactive (GI₅₀ > 10 µM) against PC-3 prostate, HBL-100 non-malignant breast, and HCT-116 colon cells [1]. This selective biphasic profile is a critical differentiator, as it is linked to the induction of cytochrome P450 CYP1A1, a key event determining antitumor specificity in this benzothiazole series [2].

Antitumor Benzothiazole Cytotoxicity

Increased LogP and Lipophilicity: 6-Fluoro vs. Non-Fluorinated 2-Mercaptobenzothiazole (MBT)

Fluorination at the 6-position of the benzothiazole ring substantially increases the compound's lipophilicity compared to the non-fluorinated parent 2-mercaptobenzothiazole (MBT). The 6-fluoro derivative has a calculated XLogP3 of 2.5, whereas 2-mercaptobenzothiazole (MBT) has a reported LogP of approximately 1.4–1.8 [1][2]. This increase in LogP by approximately 0.7–1.1 units is attributed to the strong electron-withdrawing effect of fluorine, which enhances partitioning into lipid environments and can improve membrane permeability and bioavailability in biological systems [3].

Lipophilicity LogP Drug Design

Distinct Thermal and Physical Properties: 6-Fluoro vs. 5-Fluoro Positional Isomers

The 6-fluoro-2-mercaptobenzothiazole exhibits a markedly higher melting point (225–227 °C, recrystallized from chloroform/ligroine) compared to its 5-fluoro positional isomer (155559-81-2), which melts at 189–191 °C under identical solvent conditions [1]. This 36 °C difference in melting point reflects distinct intermolecular interactions and crystal lattice energies arising from the different fluorine substitution patterns on the benzothiazole ring. The higher melting point of the 6-fluoro derivative suggests greater thermal stability and different solubility characteristics, which can directly impact formulation development, purification strategies, and long-term storage conditions.

Melting Point Crystallinity Formulation

Differential Metabolic Fate: Absence of Exportable Metabolites in 6-Fluoro vs. 5-Fluoro Analog

In a comparative study of fluorinated 2-(4-aminophenyl)benzothiazoles, the 6-fluoro isomer (10d) was found to produce exportable metabolites when incubated with sensitive MCF-7 breast cancer cells, whereas the 5-fluoro isomer (10h) produced no detectable exportable metabolites under identical conditions [1]. The 5-fluoro isomer (10h) was subsequently selected for further preclinical development specifically because of this favorable metabolic profile. This direct comparison establishes that the position of fluorine substitution critically influences the metabolic fate and, consequently, the developability of compounds in this class. Researchers selecting a fluorinated benzothiazole building block must therefore consider the specific isomer required for their intended metabolic pathway engineering or metabolite identification studies.

Drug Metabolism CYP450 Pharmacokinetics

Enhanced Reactivity in Cross-Coupling: Fluorine as a Synthetic Handle

The presence of a fluorine atom at the 6-position provides a unique synthetic handle not available in non-fluorinated 2-mercaptobenzothiazole (MBT). Specifically, the fluorine atom can undergo selective nucleophilic aromatic substitution (S_NAr) under mild conditions, enabling late-stage functionalization and the construction of more complex polyfluorinated scaffolds [1]. In a DBU-mediated synthesis of polyfluorinated 2-mercaptobenzothiazoles, the reaction proceeds via selective intramolecular substitution of an ortho-fluorine atom at 50 °C in toluene, achieving good to excellent yields [2]. In contrast, non-fluorinated MBT lacks this reactive site and cannot undergo analogous S_NAr transformations without pre-installation of a leaving group. This synthetic versatility makes the 6-fluoro derivative a strategically valuable building block for medicinal chemistry and materials science applications where modular scaffold diversification is required.

Cross-Coupling Synthetic Chemistry Building Block

Priority Application Scenarios for 6-Fluoro-2-mercaptobenzothiazole (CAS 80087-71-4) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Fluorinated Benzothiazole Antitumor Agent Development Requiring CYP1A1-Mediated Biphasic Cytotoxicity

Researchers developing antitumor benzothiazole agents should select the 6-fluoro-2-mercaptobenzothiazole scaffold when the biphasic dose-response relationship and CYP1A1 induction are mechanistically desired. The 6-fluoro isomer uniquely retains this biphasic cytotoxicity profile (GI₅₀ < 1 nM in sensitive breast cancer cells with inactivity against non-sensitive cell lines), whereas the 5-fluoro and 7-fluoro isomers lose this characteristic [1]. This application scenario is directly supported by the head-to-head comparison data in Section 3 and is relevant for structure-activity relationship (SAR) studies and lead optimization programs focused on selective antitumor mechanisms.

Drug Metabolism and Pharmacokinetics (DMPK): Metabolite Identification Studies Using a Scaffold That Generates Exportable Metabolites

The 6-fluoro-2-mercaptobenzothiazole scaffold is the appropriate choice for DMPK studies requiring the generation of exportable metabolites for identification and characterization. Unlike the 5-fluoro isomer, which produces no detectable exportable metabolites in sensitive MCF-7 cells, the 6-fluoro isomer does generate such metabolites under identical in vitro conditions [2]. This differential metabolic fate makes the 6-fluoro derivative a valuable tool compound for metabolite identification studies, phase I metabolism investigations, and the development of analytical methods for detecting benzothiazole-derived metabolites in biological matrices.

Synthetic Methodology Development: Building Block for Polyfluorinated Heterocycles via S_NAr and Cross-Coupling Reactions

6-Fluoro-2-mercaptobenzothiazole is a preferred building block for synthetic chemists developing methodologies for polyfluorinated heterocycles. The presence of the 6-fluoro substituent enables selective nucleophilic aromatic substitution (S_NAr) reactions under mild conditions (e.g., DBU-mediated tandem reactions at 50 °C in toluene), a synthetic pathway not available to non-fluorinated MBT [3]. This application scenario is relevant for process chemists and medicinal chemists engaged in late-stage functionalization, scaffold diversification, and the synthesis of fluorinated compound libraries.

Materials Science: Corrosion Inhibitor Development Requiring Enhanced Lipophilicity and Fluorine-Mediated Surface Interaction

The increased lipophilicity (LogP 2.5 vs. ~1.4–1.8 for non-fluorinated MBT) of 6-fluoro-2-mercaptobenzothiazole may be advantageous in the development of corrosion inhibitors and surface-active agents where enhanced adsorption onto metal surfaces or organic coatings is desired [4][5]. The fluorine atom introduces unique electronic properties that can modulate the compound's interaction with metal surfaces, potentially improving the stability and efficacy of protective films. This application scenario is based on class-level inference from the physicochemical differentiation data and the known use of benzothiazole derivatives as corrosion inhibitors and mineral processing chelating reagents [6].

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